

(S)-N-Formylsarcolysine structural analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-N-Formylsarcolysine

Cat. No.: B11930321

[Get Quote](#)

An In-Depth Technical Guide to **(S)-N-Formylsarcolysine** Structural Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

(S)-N-Formylsarcolysine, also known as N-formyl-melphalan, is a derivative of melphalan, a bifunctional alkylating agent that has been a cornerstone in the treatment of various cancers, particularly multiple myeloma.[1][2] Melphalan exerts its cytotoxic effects by creating cross-links within and between DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death.[2] Despite its efficacy, the therapeutic potential of melphalan is often limited by its hydrophilic nature, which restricts its ability to passively diffuse across cell membranes, and the development of drug resistance.[3]

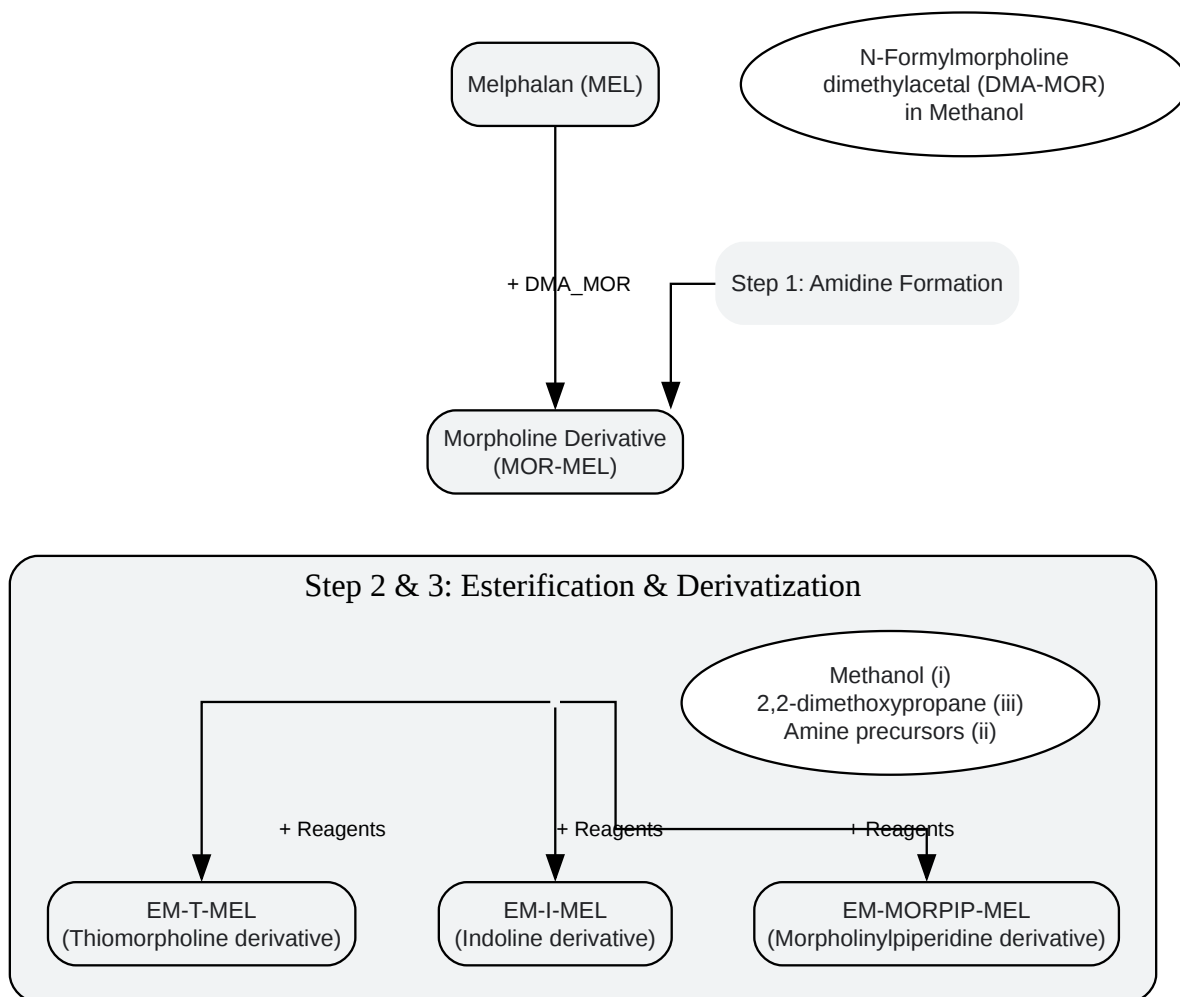
To address these limitations, researchers have focused on developing structural analogs of melphalan. The primary goals of these modifications are to enhance the compound's anticancer properties, improve its pharmacokinetic profile, and overcome resistance mechanisms.[4][5] Key strategies in the development of these analogs include the esterification of the carboxyl group and the substitution of the amino group with various moieties to modulate lipophilicity, cellular uptake, and biological activity.[1][4][5] This guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of recently developed **(S)-N-Formylsarcolysine** structural analogs, with a focus on their potential as next-generation anticancer agents.

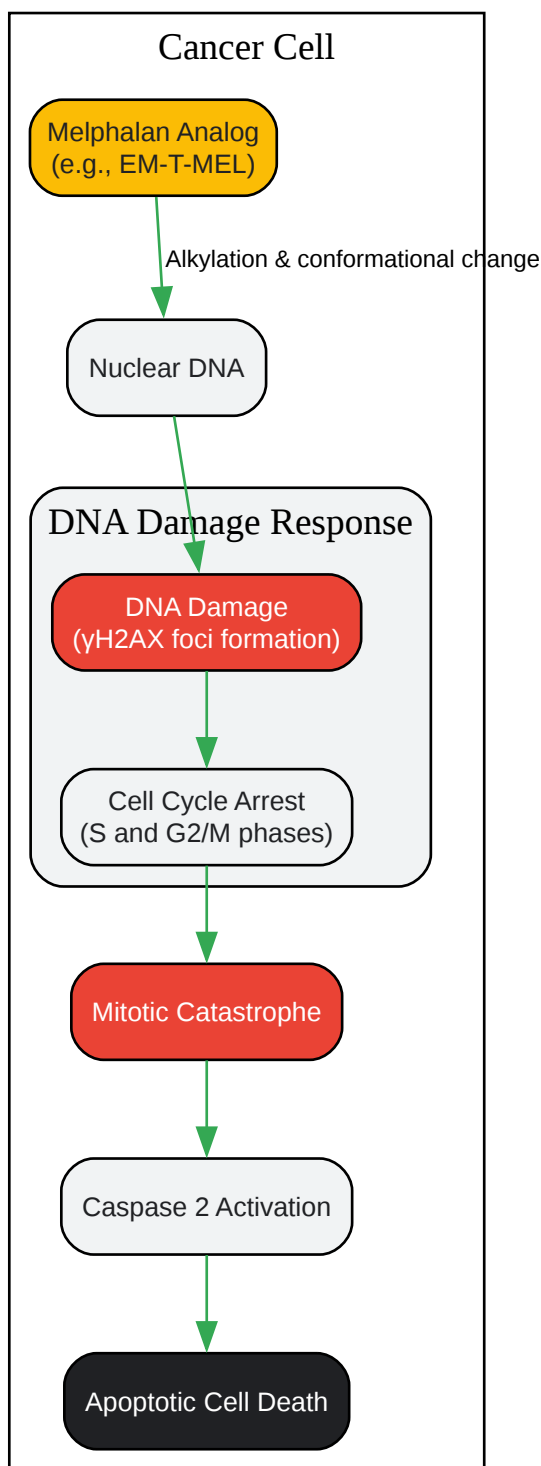
Synthesis of Melphalan Analogs

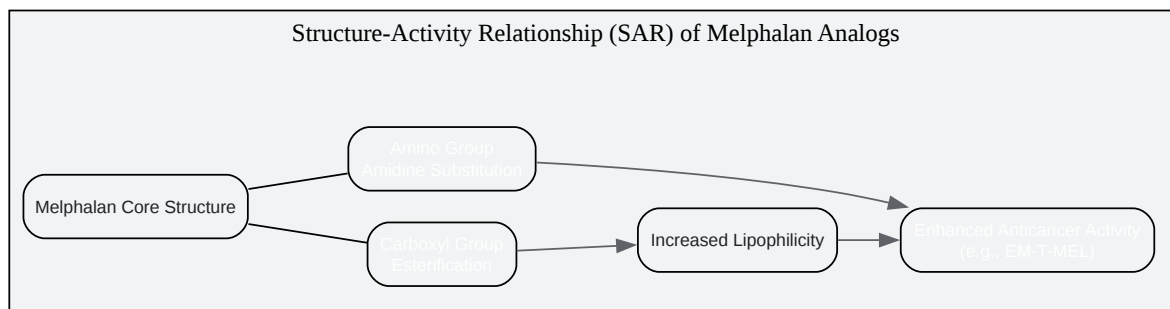
The synthesis of novel melphalan analogs typically involves a multi-step chemical process starting from commercially available melphalan. A common strategy involves the esterification of the carboxylic acid group and modification of the amino group.[4][5]

General Synthetic Pathway

A representative synthetic route to generate melphalan derivatives involves a three-stage process. The initial step is the reaction of melphalan with N-formylmorpholine dimethylacetal to yield a morpholine derivative. This intermediate then serves as a starting point for the synthesis of various analogs.[4]







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. What is Melphalan hydrochloride used for? [synapse.patsnap.com]
- 3. Spotlight on Melphalan Flufenamide: An Up-and-Coming Therapy for the Treatment of Myeloma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-N-Formylsarcolysine structural analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11930321#s-n-formylsarcolysine-structural-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com